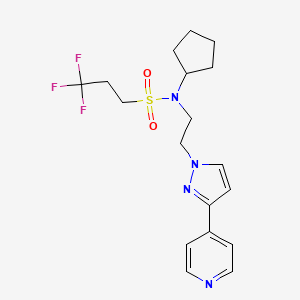

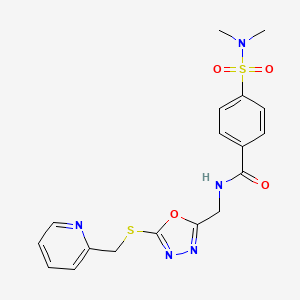

![molecular formula C20H23NO7S B2433633 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327184-25-7](/img/structure/B2433633.png)

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C20H23NO7S and its molecular weight is 421.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochromic Properties and Polymer Applications

- Methyl acrylate polymers containing azobenzene groups with heterocyclic sulfonamide substituents, including sulfisomidyne and sulfamethoxazole, were synthesized. These polymers exhibited photochromic properties, demonstrated by trans-cis isomerization of side-chain azobenzene fragments under illumination. This photochromic behavior, along with changes in absorbance and refractive index upon illumination, suggests potential applications in materials science and optics (Ortyl, Janik, & Kucharski, 2002).

Polymer-Based Protecting Groups

- The synthesis and polymerization of 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate with methyl acrylate produced polymers that serve as interesting polymeric amino protecting groups. This suggests potential applications in synthetic chemistry for the protection and deprotection of amino groups during chemical reactions (Gormanns & Ritter, 1994).

Hydrocarbonylation and Dimerization Reactions

- Methyl acrylate underwent hydrocarbonylation with CO and H2O, forming dimethyl 4-oxopimelate with high yield. This process, catalyzed by the Co2(CO)8-1,2-bis(diphenylphosphino)ethane catalyst system, suggests its utility in industrial and synthetic chemistry for creating complex organic compounds (Murata & Matsuda, 1982).

Synthesis of Pyrazoles and Pyrazolines

- Methyl (E)-3-(phenylsulfonyl)-acrylates reacted with diphenyldiazomethane to form 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines, which upon treatment with DBU underwent dehydrosulfonation, forming 3,3-diphenyl-3H-pyrazoles. The reactions of α-bromovinyl phenyl sulfones with diphenyldiazomethane also provided insights into potential synthetic pathways for creating complex organic compounds (Vasin et al., 2015).

Synthesis of Sulfonyl Fluorinated Macro Emulsifiers

- Fluorinated acrylate emulsions, created for hydrophobic surface coatings, utilized amphiphilic sulfonyl macro emulsifiers for low surface energy emulsion polymerization. These emulsifiers showed superior properties and indicated potential applications in water repellent modifications and surface coatings, highlighting the versatility of methyl acrylate derivatives in material science (Yin et al., 2017).

Propiedades

IUPAC Name |

methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7S/c1-5-28-15-7-9-16(10-8-15)29(23,24)19(20(22)27-4)13-21-14-6-11-17(25-2)18(12-14)26-3/h6-13,21H,5H2,1-4H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXYZMHBBSBSBA-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,4-dichlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2433552.png)

![1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2433557.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2433558.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol](/img/structure/B2433561.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2433562.png)

![1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2433563.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2433564.png)

![1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433565.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2433567.png)